![molecular formula C7H9BrO4S B2367727 2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid CAS No. 2416230-94-7](/img/structure/B2367727.png)
2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid
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Description
2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid, also known as Br-Bicyclo[1.1.1]pentane-1-Sulfonic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Bridgehead-Bridgehead Interactions in Bicyclo[1.1.1]pentane
A study explored the properties of various 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including bromo acid, highlighting their diverse reactivities with xenon difluoride. This research is crucial for understanding electronic effects in the bicyclo[1.1.1]pentane ring system, which is relevant for the chemical under discussion (Adcock et al., 1999).
Bicyclo[1.1.1]pentane in Click Chemistry
Bicyclo[1.1.1]pentane-derived azides and terminal alkynes were synthesized, showing their potential as substrates for click reactions. This study underscores the use of bicyclo[1.1.1]pentane structures in medicinal, combinatorial, and bioconjugate chemistry, relevant to the compound of interest (Kokhan et al., 2017).
Radical-mediated Sulfonyl Modification of Bicyclo[1.1.1]pentane
The study describes a novel method for adding sulfonyl alkynyl/allyl/cyano groups to bicyclo[1.1.1]pentane derivatives. This radical-mediated approach could be significant for the modification and functionalization of the compound (Wu et al., 2021).
Substituent Effects on Acidity in Bicyclic Systems
This research provides insights into how different substituents, including the sulfonyl group, affect the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids. These findings are valuable for understanding the chemical behavior of the compound (Wiberg, 2002).
Sulfonyl Group Reactions in Bicyclic Sulfones
Research on electrophilic addition reactions in unsaturated bicyclic sulfones, including those with sulfonyl groups, demonstrates the unique behavior of these compounds. This is relevant for understanding how the sulfonyl group in 2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid might react under different conditions (Cadogan et al., 1996).
Selenoether and Thioether Functionalization of Bicyclo[1.1.1]pentanes
This study highlights the method for introducing selenoether and thioether functionalities to bicyclo[1.1.1]pentanes, which could have implications for the functionalization of the compound of interest (Wu et al., 2020).
properties
IUPAC Name |
2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO4S/c8-6-2-7(3-6,4-6)13(11,12)1-5(9)10/h1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKIVZJTQVNZGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid |
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